

An In-depth Technical Guide to Ethyl 4-Methoxyphenylacetate

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Compound of Interest

Compound Name: *Ethyl 4-methoxyphenylacetate*

Cat. No.: B079338

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This guide provides a comprehensive technical overview of **ethyl 4-methoxyphenylacetate** (also known as ethyl p-methoxyphenylacetate), a key organic ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, spectroscopic signature, synthesis, and applications, grounding all claims in verifiable, authoritative sources.

Core Molecular Profile and Physicochemical Properties

Ethyl 4-methoxyphenylacetate is a vital reagent and building block in synthetic organic chemistry. Its structure, featuring a para-substituted benzene ring, an ester functional group, and a methoxy ether, imparts a unique combination of reactivity and physical properties that are leveraged in various applications.

A foundational understanding begins with its fundamental identifiers and properties, summarized below for clarity and rapid reference.

Identifier / Property	Value	Source(s)
IUPAC Name	ethyl 2-(4-methoxyphenyl)acetate	[1]
CAS Number	14062-18-1	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1]
Molecular Weight	194.23 g/mol	[1]
Appearance	Clear, colorless to pale yellow liquid	Thermo Fisher Scientific
Boiling Point	108-111 °C at 3 mmHg	[2]
Density	1.097 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.5065 - 1.5085	Thermo Fisher Scientific
SMILES	CCOC(=O)CC1=CC=C(C=C1)OC	[1]
InChIKey	DOCCDOCIYYDLGJ-UHFFFAOYSA-N	[1]

Structural Elucidation via Spectroscopic Analysis

The structural integrity of **ethyl 4-methoxyphenylacetate** in a research or manufacturing setting is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a definitive chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

- ¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

- Ethyl Group Protons: A triplet signal appears for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-), a classic ethyl pattern resulting from spin-spin coupling.
- Benzylic Protons: The two protons on the carbon adjacent to the benzene ring (-CH₂-Ar) appear as a singlet, as they have no adjacent proton neighbors.
- Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic set of two doublet signals (an AA'BB' system), representing the two pairs of chemically equivalent protons on the ring.
- Methoxy Group Protons: The three protons of the methoxy group (-OCH₃) appear as a sharp singlet, typically downfield due to the deshielding effect of the oxygen atom.
- ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
 - Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and appears significantly downfield.
 - Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the plane of symmetry in the para-substituted ring. The carbon atom bonded to the methoxy group (C-OCH₃) is the most shielded among them.
 - Aliphatic Carbons: Signals corresponding to the methoxy carbon (-OCH₃), the benzylic carbon (-CH₂-Ar), and the two carbons of the ethyl group (-OCH₂CH₃) will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of **ethyl 4-methoxyphenylacetate** is characterized by several key absorption bands.^[1]

- C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is prominently observed, typically in the range of 1735-1750 cm⁻¹.
- C-O Stretch: Two distinct C-O stretching bands are present: one for the ester C-O bond and another for the ether C-O bond of the methoxy group. These typically appear in the 1000-

1300 cm^{-1} region.

- Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm^{-1} region indicate the presence of the benzene ring.
- sp^3 C-H Stretch: Absorption bands just below 3000 cm^{-1} correspond to the C-H bonds of the ethyl and methylene groups.
- sp^2 C-H Stretch: Absorption bands just above 3000 cm^{-1} are characteristic of the C-H bonds on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak (M^+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ($\text{m/z} = 194.23$).
- Key Fragmentation Patterns: A prominent peak is often observed at $\text{m/z} = 121$, corresponding to the tropylium-like cation $[\text{CH}_3\text{OC}_6\text{H}_4\text{CH}_2]^+$, formed by the loss of the ethoxycarbonyl radical ($\cdot\text{COOEt}$). This fragmentation is a key diagnostic feature for this structural class. Other fragments related to the loss of ethylene from the ethyl group or cleavage of the ester are also typically observed.

Synthesis and Reactivity

Primary Synthetic Route: Fischer-Speier Esterification

The most direct and common method for preparing **ethyl 4-methoxyphenylacetate** is the Fischer-Speier esterification of 4-methoxyphenylacetic acid with ethanol.^[3] This is an acid-catalyzed equilibrium reaction.

The causality behind this choice is its cost-effectiveness and operational simplicity. The reaction involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which activates the carbonyl carbon for nucleophilic attack by the ethanol.^[4] To ensure a high yield, the equilibrium must be shifted toward the product side. This is typically achieved by using a large excess of the alcohol (ethanol), which

also serves as the solvent, or by removing the water byproduct as it forms, often through azeotropic distillation with a solvent like toluene.[5][6]

Caption: Generalized workflow for the synthesis of **Ethyl 4-methoxyphenylacetate**.

Self-Validating Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for Fischer esterification and is designed to be self-validating through process controls and characterization.[6]

- Reagent Preparation & Setup:
 - To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetic acid (e.g., 16.6 g, 0.1 mol).
 - Add absolute ethanol (e.g., 100 mL). The ethanol acts as both reactant and solvent.
 - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the stirring solution.
 - Equip the flask with a reflux condenser.
- Reaction Execution:
 - Heat the mixture to a gentle reflux using a heating mantle.
 - Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
- Work-up and Isolation:
 - Allow the reaction mixture to cool to room temperature.
 - Remove the excess ethanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in a suitable organic solvent like ethyl acetate (e.g., 150 mL).

- Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO_3) solution (caution: CO_2 evolution) until the aqueous layer is neutral or basic, and finally with a saturated sodium chloride (brine) solution.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure.

• Purification and Validation:

- The crude product is purified by vacuum distillation to yield the final product as a clear oil.
- The purity and identity of the final product must be validated by the spectroscopic methods detailed in Section 2 (NMR, IR, MS) and by measuring its refractive index.

Reactivity Profile

- Hydrolysis: As an ester, it can be hydrolyzed back to 4-methoxyphenylacetic acid and ethanol under either acidic or basic (saponification) conditions.
- Transesterification: It can undergo transesterification with other alcohols in the presence of an acid or base catalyst.
- Reduction: The ester can be reduced to the corresponding alcohol, 2-(4-methoxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH_4).
- Enolate Formation: The benzylic protons alpha to the carbonyl group are weakly acidic and can be removed by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

Applications in Research and Drug Development

While sometimes used in analytical methods like HPLC, the primary value of **ethyl 4-methoxyphenylacetate** for this audience lies in its role as a versatile pharmaceutical intermediate and a building block in organic synthesis.[\[2\]](#)[\[7\]](#)

Caption: Key application areas for **Ethyl 4-methoxyphenylacetate**.

- **Anticoagulant Synthesis:** The molecule is a precursor in the synthesis of intermediates for important pharmaceuticals. For instance, it is used in synthetic routes to prepare key fragments of the anticoagulant drug Apixaban.^[8] The methoxyphenylacetate core provides a ready-made structural unit that is elaborated upon in subsequent synthetic steps.
- **Antibacterial Agent Development:** Research has shown its use in the synthesis of potential bacterial peptide deformylase (PDF) inhibitors, such as (\pm) -methoxyfumimycin ethyl ester.^[9] PDF is a crucial enzyme for bacterial growth, making it a promising target for novel antibacterial agents.
- **Scaffold for Complex Molecules:** The reactivity of the ester group and the alpha-protons allows it to be a versatile starting point for building more complex molecular architectures through reactions like Claisen condensations or alkylations, which are fundamental operations in drug discovery campaigns.

It is important to note that while its structural analog, ethyl phenylacetate, is used in the fragrance industry, **ethyl 4-methoxyphenylacetate** is generally not used as a fragrance ingredient.^[10]

Safety and Handling

As a flammable liquid, proper safety protocols are mandatory when handling **ethyl 4-methoxyphenylacetate**.

- **GHS Classification:**
 - Pictogram: GHS02 (Flame)^[11]
 - Signal Word: Warning^[12]
 - Hazard Statement: H226: Flammable liquid and vapor.^{[10][12]}
- **Precautionary Measures:**
 - P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.^{[10][12]}
 - P233: Keep container tightly closed.

- P240, P241, P242, P243: Ground/bond container and receiving equipment, use explosion-proof equipment, use only non-sparking tools, and take precautionary measures against static discharge.[12]
- P280: Wear protective gloves, eye protection, and face protection.
- Storage: Store in a well-ventilated place. Keep cool.[12]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use for complete safety and handling information.[5]

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